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FAM maleimide, 6-isomer

Cat. No.: B1192682
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Description

Contextualizing FAM Maleimide (B117702), 6-Isomer as a Pivotal Fluorescent Bioconjugation Reagent

FAM maleimide, 6-isomer, is a thiol-reactive dye derived from the isomerically pure 6-fluorescein (6-FAM). lumiprobe.com This compound is a key tool in bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule. The maleimide group specifically reacts with thiol groups (also known as sulfhydryl groups), which are found in the amino acid cysteine within proteins and peptides. lumiprobe.comalfa-chemistry.com This high selectivity makes maleimides effective for targeted labeling.

Fluorescein (B123965), the fluorescent part of the molecule, is a bright and widely used fluorophore compatible with most fluorescence-based instruments. lumiprobe.comglpbio.com this compound, is utilized in a variety of research applications, including microscopy, quantitative polymerase chain reaction (qPCR), and assays based on Förster resonance energy transfer (FRET) and fluorescence polarization. lumiprobe.comglpbio.combroadpharm.com

Evolution of Maleimide-Based Bioconjugation Methodologies in Life Sciences Research

The reaction between maleimides and thiols is a cornerstone of bioconjugation in life sciences research. lumiprobe.com Maleimides are electrophilic compounds that exhibit high selectivity for the thiol groups of cysteine residues in proteins and peptides. lumiprobe.com This specificity allows for precise labeling of biomolecules.

Maleimide-based bioconjugation methods have evolved to become more controlled and efficient. These techniques are broadly categorized as homobifunctional or heterobifunctional. The bis-maleimide method, a homobifunctional technique, uses a reagent with two maleimide groups to link two thiol-containing molecules. More common is the heterobifunctional thiol-maleimide method, which provides greater control over the final product by using two different reactive groups. This approach is widely used for creating enzyme-labeled antibodies and other protein-protein conjugates.

The reaction is typically performed in a degassed buffer at a pH of 7-7.5 to ensure protein stability and facilitate the thiol-maleimide reaction. alfa-chemistry.com For proteins with disulfide bonds, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often used to free up the thiol groups for labeling. lumiprobe.comalfa-chemistry.com

Role of Fluorescein and its Derivatives in Advanced Biological Probing

Fluorescein is a synthetic organic compound first synthesized in 1871 and is well-known for its intense green fluorescence under ultraviolet or blue light. fluotechnik.org It absorbs light at a maximum wavelength of around 494 nm and emits light at a maximum of about 512 nm. wikipedia.org This property makes it an excellent fluorescent tracer for a wide array of applications. fluotechnik.orgwikipedia.org

In cellular biology, fluorescein derivatives are frequently used to label and track cells in techniques like fluorescence microscopy and flow cytometry. wikipedia.orgmistralni.co.uk Biologically active molecules, such as antibodies, can be attached to fluorescein, enabling researchers to target specific proteins or structures within cells. wikipedia.orgmistralni.co.uk Fluorescein can also be conjugated to nucleoside triphosphates for use in in-situ hybridization to visualize specific DNA or RNA sequences. wikipedia.orgmistralni.co.uk

The versatility of fluorescein has led to the development of numerous derivatives to suit specific applications. mdpi.com These derivatives are often created by modifying the fluorescein structure to include reactive groups like isothiocyanate (FITC), carboxylic acid (carboxyfluorescein or FAM), or amine groups. mdpi.com These modifications allow for the covalent attachment of fluorescein to various biomolecules, creating fluorescent probes for detecting metal ions, small molecules, and biological macromolecules. researchgate.net

Significance of Isomeric Purity in Probe Design and Application for this compound

The isomeric purity of fluorescent probes like FAM maleimide is critical for the consistency and reliability of experimental results. Fluorescein derivatives are often synthesized as a mixture of 5- and 6-isomers, which have their reactive groups attached at different positions on the fluorescein molecule. fishersci.at While the spectral properties of these isomers are nearly identical, their separation is important for high-resolution applications. fishersci.at

PropertyValue
Excitation Maximum492 - 494 nm broadpharm.comantibodies.comlabscoop.com
Emission Maximum517 - 520 nm broadpharm.comantibodies.comlabscoop.com
Extinction Coefficient74,000 - 75,000 M⁻¹cm⁻¹ broadpharm.comantibodies.comlabscoop.com
Quantum Yield0.9 - 0.93 broadpharm.comantibodies.comlunanano.ca
Molecular FormulaC₂₇H₁₈N₂O₈ broadpharm.comantibodies.com
Molecular Weight498.44 - 498.5 kDa broadpharm.comantibodies.com
SolubilityGood in DMSO and DMF broadpharm.comantibodies.com

Table of Physicochemical Properties of this compound

While the 5- and 6-isomers of FAM maleimide have very similar fluorescent properties, the specific attachment point of the maleimide group can influence the behavior of the resulting bioconjugate. For most protein labeling applications, a mixture of isomers is often sufficient. fishersci.at However, for techniques that require high-resolution separation, such as DNA sequencing and capillary electrophoresis, the use of a single, pure isomer is preferred to ensure uniform migration and detection. fishersci.at

The choice between the 5-isomer and the 6-isomer can also be relevant in the context of Förster Resonance Energy Transfer (FRET), where the distance and orientation between two fluorophores are critical. The precise positioning of the dye, as determined by the isomer used, can impact the efficiency of energy transfer.

The use of isomerically pure this compound, is crucial for ensuring the reproducibility and reliability of fluorescence-based assays. rsc.org Inconsistent mixtures of isomers can lead to variability between batches of labeled molecules, making it difficult to compare results across different experiments. kimialys.com This is particularly important in high-throughput screening and quantitative assays where consistency is paramount. nih.govnih.gov

Overview of Key Academic Research Paradigms Utilizing this compound

This compound, is a versatile tool employed in a wide range of academic research areas. Its primary use is in the fluorescent labeling of proteins and peptides through their cysteine residues. lumiprobe.comglpbio.com This allows for the study of protein structure, function, and interactions.

One major application is in fluorescence microscopy, where FAM-labeled proteins can be visualized within cells to study their localization and dynamics. wikipedia.orgnih.gov It is also used in flow cytometry for the identification and sorting of specific cell populations based on the presence of a labeled protein. wikipedia.orgmistralni.co.uk

In the field of proteomics, this compound, is used for differential display analysis of protein expression. nih.gov By labeling different protein samples with distinct fluorescent dyes, researchers can compare protein levels between different conditions. Furthermore, this reagent is valuable in developing fluorescence-based assays for drug discovery and diagnostics, including FRET and fluorescence polarization assays to study molecular binding events. lumiprobe.comglpbio.combroadpharm.com More specialized applications include the labeling of opioid peptides to create fluorescent ligands for studying receptor binding and activation. nih.govarizona.edu

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Fundamental Principles Governing Fam Maleimide, 6 Isomer Utility in Research

Mechanistic Principles of Maleimide-Thiol Reactivity for Site-Specific Bioconjugation

The maleimide (B117702) group is a cornerstone of bioconjugation chemistry, prized for its ability to form stable bonds with sulfhydryl (thiol) groups under mild, physiological conditions. axispharm.combiosyn.com This high degree of selectivity allows for the precise attachment of probes like FAM to specific sites on proteins and other biomolecules. axispharm.comrsc.org

Nucleophilic Addition of Sulfhydryl Groups to the Maleimide Moiety

The core of the maleimide-thiol reaction is a Michael addition, a type of nucleophilic addition. axispharm.comresearchgate.net In this reaction, the deprotonated sulfhydryl group (thiolate anion) acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient double bond within the maleimide ring. rsc.orgnih.gov This process results in the formation of a stable thioether bond, specifically a thiosuccinimide linkage. axispharm.comcreative-biolabs.com The reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. axispharm.comrsc.org At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, which minimizes non-specific labeling of lysine (B10760008) residues or N-terminal amines. rsc.orgcreative-biolabs.com

The general reaction scheme can be depicted as follows:

Step 1: Thiol Deprotonation. A thiol group (R-SH) in the target molecule loses a proton to become a more nucleophilic thiolate anion (R-S⁻).

Step 2: Nucleophilic Attack. The thiolate anion attacks the double bond of the maleimide ring.

Step 3: Bond Formation. A covalent thioether bond is formed, linking the FAM molecule to the target. biosyn.com

Factors Influencing Reaction Kinetics and Specificity in Aqueous Research Environments

Several factors can influence the speed and specificity of the maleimide-thiol conjugation in the aqueous environments typical of biological research.

pH: The reaction rate is significantly pH-dependent. researchgate.net The optimal pH range is generally between 6.5 and 7.5. axispharm.comrsc.org Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the potential for side reactions with amines increases as they become more deprotonated and nucleophilic. rsc.org

Solvent: The choice of solvent can impact the reaction. researchgate.netrsc.org While the reaction proceeds well in aqueous buffers, the use of organic co-solvents like DMSO or DMF can be necessary for poorly water-soluble reactants. biosyn.com

Thiol Accessibility: The accessibility of the thiol group on the target biomolecule is crucial. Cysteine residues buried within the three-dimensional structure of a protein may not be available for conjugation. biosyn.com In such cases, reducing agents may be needed to break disulfide bonds and expose the free thiols. biosyn.com

Reagent Concentration: The molar ratio of the maleimide to the thiol can affect conjugation efficiency. biosyn.com For instance, one study found an optimal maleimide to thiol molar ratio of 2:1 for labeling a cyclic peptide, achieving 84% efficiency in 30 minutes. biosyn.com In contrast, labeling a nanobody required a 5:1 ratio and a 2-hour incubation to achieve 58% efficiency. biosyn.com

FactorInfluence on ReactionOptimal Condition/Consideration
pHAffects the concentration of the reactive thiolate anion.6.5 - 7.5 axispharm.comrsc.org
SolventCan be necessary for poorly soluble reactants.Aqueous buffers, DMSO, or DMF biosyn.com
Thiol AccessibilityBuried thiols may not be reactive.May require reducing agents to break disulfide bonds. biosyn.com
Reagent ConcentrationMolar ratio impacts efficiency.Varies depending on the specific biomolecule. biosyn.com

Stability of Maleimide-Thiol Adducts Under Varying Experimental Conditions

While the thioether bond formed is generally considered stable, the resulting succinimide (B58015) ring can undergo hydrolysis. prolynxinc.comacs.org This hydrolysis can be a desirable feature, as the ring-opened product is more stable and less susceptible to retro-Michael reactions, which would reverse the conjugation. prolynxinc.comnih.govd-nb.info The rate of this hydrolysis is influenced by the N-substituent on the maleimide. prolynxinc.comacs.org Electron-withdrawing groups can accelerate the hydrolysis, leading to a more stable final conjugate. prolynxinc.com

However, the initial maleimide-thiol adduct can be susceptible to exchange reactions with other thiols present in the experimental environment, such as glutathione (B108866) in cellular studies. nih.govd-nb.info This can lead to the loss of the fluorescent label from the intended target. nih.govd-nb.info Strategies to mitigate this include promoting the stabilizing hydrolysis reaction or using maleimide derivatives designed to form more robust linkages. nih.govresearchgate.net Recent research has also explored methods like ultrasonication to induce ring-opening hydrolysis and enhance the stability of maleimide-thiol conjugates. researchgate.net

Fluorescence Principles and their Exploitation in FAM Maleimide, 6-Isomer Applications

The "FAM" portion of the compound's name refers to fluorescein (B123965), a widely used and intensely fluorescent dye. wikipedia.orgaatbio.com Its ability to absorb light at one wavelength and emit it at a longer wavelength is the basis for its use in a vast array of detection methodologies. fluotechnik.orgionoptix.com

Basis of Fluorescein Emission and its Relevance to Detection Methodologies

Fluorescence is a photoluminescent process. fluotechnik.org When a fluorescein molecule absorbs a photon of light, an electron is promoted to a higher energy, excited state. fluotechnik.orgionoptix.com This excited state is unstable, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light. fluotechnik.orgionoptix.com Due to energy loss during this process, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. ionoptix.com This difference between the excitation and emission wavelengths is known as the Stokes shift. ionoptix.com

For fluorescein, the peak excitation wavelength is around 495 nm (blue light), and the peak emission wavelength is around 515-520 nm (green light). wikipedia.orgaatbio.comsigmaaldrich.com This significant Stokes shift allows for the emitted green light to be easily distinguished from the excitation light, forming the basis for its use in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. wikipedia.orgnih.gov The high fluorescence quantum yield of fluorescein, which is a measure of the efficiency of the fluorescence process, contributes to its brightness and sensitivity as a fluorescent probe. omlc.orgnih.gov

Photophysical Characteristics Influencing Probe Performance in Research (e.g., pH dependence)

The fluorescence of FAM is not constant and can be influenced by its local environment, a critical consideration for its application in research.

pH Dependence: The fluorescence intensity of fluorescein is highly dependent on pH. wikipedia.orgturnerdesigns.comdtic.mil Fluorescein has a pKa of approximately 6.4, and its ionization state changes over the pH range of 5 to 9. wikipedia.org The dianionic form, which predominates at higher pH values, is strongly fluorescent, while the monoanionic and neutral forms that exist at lower pH are less fluorescent. thermofisher.comresearchgate.net This pH sensitivity means that changes in the pH of the experimental environment can lead to changes in the measured fluorescence signal, a factor that must be controlled for or accounted for in quantitative studies. nih.govnih.gov

Environmental Quenching: The fluorescence of FAM can be "quenched" or diminished by interactions with other molecules in its vicinity. thermofisher.com This can include self-quenching at high concentrations or quenching by components of the experimental buffer.

Photostability: Like many fluorescent dyes, fluorescein can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. This can limit the duration of imaging experiments.

CharacteristicDescriptionImpact on Research Applications
Excitation Maximum~495 nm wikipedia.orgaatbio.comDetermines the optimal wavelength of light for excitation.
Emission Maximum~515-520 nm wikipedia.orgaatbio.comsigmaaldrich.comDefines the wavelength range for detecting the fluorescent signal.
pH DependenceFluorescence intensity is highest at alkaline pH. researchgate.netRequires careful pH control for quantitative measurements. nih.govnih.gov
Quantum YieldHigh, contributing to brightness. omlc.orgnih.govEnables sensitive detection of labeled molecules.
PhotostabilitySusceptible to photobleaching.May limit the duration of imaging experiments.

Mitigation of Photobleaching in Extended Imaging and Quantitative Assays

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant constraint in fluorescence-based applications, leading to signal decay and limiting observation times in extended imaging and the accuracy of quantitative assays. nih.govwikipedia.orgthermofisher.com The process typically initiates from the fluorophore's excited triplet state, which is long-lived and chemically reactive, particularly with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that permanently damage the dye's structure. wikipedia.orgnih.gov For fluorescein (FAM) and its derivatives, this degradation curtails their utility, especially in time-lapse microscopy and sensitive quantitative measurements where stable fluorescence output is paramount. thermofisher.comresearchgate.net

Several strategies have been developed to mitigate the photobleaching of FAM derivatives. These approaches primarily focus on either removing the components that lead to photodegradation or quenching the reactive excited states of the fluorophore.

Oxygen Scavenging Systems: Since molecular oxygen is a key mediator of photobleaching, removing it from the fluorophore's environment can significantly enhance photostability. nih.govnih.gov This is often achieved by adding enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or chemical reductants to the imaging buffer. While effective, these systems can be incompatible with live-cell imaging due to their potential to induce hypoxia. nih.gov

Triplet State Quenchers (TSQs): Small molecules that can accept energy from the fluorophore's excited triplet state, returning it to the ground state before it can react with oxygen, are effective photostabilizing agents. nih.govacs.org These agents, such as cyclooctatetraene (B1213319) (COT) and the antioxidant Trolox (a water-soluble vitamin E analog), function by non-radiatively de-exciting the triplet state, thus preventing the formation of destructive ROS. nih.govacs.org The effectiveness of a TSQ is related to its triplet state energy, which should be lower than that of the fluorophore to allow for efficient energy transfer. acs.org

"Self-Healing" Dyes: A more advanced strategy involves the intramolecular conjugation of a photostabilizing agent directly to the fluorophore. acs.orgresearchgate.net This creates a "self-healing" dye where the quencher is held in close proximity to the fluorophore, resulting in a high local concentration and more efficient quenching of the reactive triplet state. acs.orgresearchgate.net This approach avoids the need for high concentrations of additives in the imaging buffer, which can be beneficial for live-cell studies. acs.orgresearchgate.net

Imaging Condition Optimization: Beyond chemical additives, adjusting imaging parameters is a straightforward method to reduce photobleaching. researchgate.net This includes minimizing the intensity of the excitation light to the lowest acceptable level, reducing the duration of exposure, and using high-sensitivity detectors to compensate for lower signal levels. researchgate.netaip.org While reducing light power can decrease the rate of photobleaching, it may require longer exposure times to achieve a sufficient signal-to-noise ratio. researchgate.net

These mitigation techniques are crucial for leveraging the full potential of this compound in demanding applications, ensuring signal stability for longer observation periods and improving the reliability of quantitative data.

Table 1: Common Photostabilizing Agents and Their Mechanisms

Photostabilizing AgentMechanism of ActionTypical ApplicationReferences
Glucose Oxidase/CatalaseEnzymatic removal of dissolved oxygenIn vitro single-molecule imaging, fixed-cell imaging nih.govnih.gov
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Antioxidant and triplet state quencher; scavenges reactive oxygen speciesLive-cell imaging, super-resolution microscopy nih.govresearchgate.net
Cyclooctatetraene (COT)Triplet state quencher via triplet-triplet energy transferLive-cell imaging, single-molecule imaging acs.orgacs.org
n-Propyl gallate (nPG)Antioxidant; slows photobleaching, likely by scavenging free radicalsFluorescence microscopy, including live-cell studies nih.gov

Steric and Electronic Influences of the 6-Isomer Configuration on Conjugate Formation and Fluorescent Yield

The utility of this compound in bioconjugation stems from the specific reactivity of the maleimide group and the distinct photophysical properties conferred by the 6-isomer configuration of the fluorescein core.

The maleimide moiety provides high selectivity for conjugation to sulfhydryl (thiol) groups, such as those on cysteine residues in proteins and peptides. axispharm.comacs.org This reaction proceeds via a Michael addition, forming a stable thioether bond under mild, near-neutral pH conditions (typically pH 6.5-7.5). axispharm.comnih.gov The reaction is highly efficient and chemoselective, proceeding much faster with thiols than with other nucleophilic groups like amines, which is critical for specific labeling in complex biological samples. axispharm.comresearchgate.net While the reaction is generally rapid, the stability of the resulting thiosuccinimide linkage can be a concern, as it can undergo hydrolysis or a retro-Michael reaction, particularly in the presence of other thiols. nih.govcreativepegworks.com

The isomeric position of the linker arm on the fluorescein phenyl ring—in this case, the 6-position—has a subtle but significant impact on both the conjugation reaction and the fluorescence properties of the resulting conjugate.

Steric Influences: The position of the linkage can create steric effects that influence the rate and efficiency of the conjugation reaction. While the maleimide group itself is the reactive center, its accessibility can be modulated by the orientation dictated by the 6-isomer linkage. In comparison to the 5-isomer, the 6-position is generally considered less sterically hindered with respect to the xanthene core of the fluorophore. However, the specific three-dimensional structure of the target molecule (e.g., the local protein environment around a cysteine residue) will ultimately determine the favorability of the interaction. scielo.brmdpi.com

Electronic Influences and Fluorescent Yield: The electronic environment of the fluorophore is directly responsible for its photophysical properties, including its molar extinction coefficient and fluorescence quantum yield (the ratio of photons emitted to photons absorbed). acs.orgnih.gov The point of attachment on the phenyl ring influences the electronic distribution of the entire molecule. acs.org For fluorescein derivatives, the quantum yield is known to be sensitive to the local environment and the nature of the substituent. nih.gov Studies comparing 5- and 6-isomers of carboxyfluorescein (FAM) have shown that upon conjugation, the 6-isomer can exhibit a different quantum yield than the 5-isomer. researchgate.net For example, one study found that the quantum yield of a (6-FAM)₂ bifluorophore conjugate increased relative to the monomeric dye, whereas the yield for the (5-FAM)₂ conjugate decreased. researchgate.net This suggests that the electronic perturbations caused by conjugation at the 6-position can be more favorable for maintaining or even enhancing fluorescence output in certain contexts. The fluorescence quantum yield of this compound conjugates is typically high, often reported to be around 0.93. lumiprobe.combroadpharm.comlunanano.ca

The selection of the 6-isomer is therefore a deliberate choice to optimize the performance of the fluorescent label, balancing efficient and selective conjugation with the achievement of a high fluorescent yield in the final bioconjugate.

Table 2: Photophysical Properties of this compound

PropertyValueReferences
Excitation Maximum (λex)~492 nm lumiprobe.combroadpharm.com
Emission Maximum (λem)~517 nm lumiprobe.combroadpharm.com
Molar Extinction Coefficient (ε)~74,000 M-1cm-1 lumiprobe.combroadpharm.com
Fluorescence Quantum Yield (ΦF)~0.93 lumiprobe.combroadpharm.comlunanano.ca
Purity≥95% lunanano.caantibodies.com

Advanced Methodologies for Fam Maleimide, 6 Isomer Bioconjugation and Labeling

Strategies for Target Biomolecule Preparation for Maleimide (B117702) Conjugation

The specific and efficient labeling of biomolecules with FAM maleimide, 6-isomer, is critically dependent on the presence and accessibility of free thiol groups, primarily from cysteine residues. Therefore, preparing the target biomolecule is a crucial first step to ensure successful conjugation. This preparation phase generally involves two key strategies: introducing cysteine residues at specific sites within the protein structure and ensuring that these and existing cysteine residues are in their reduced, thiol-bearing state.

Site-Directed Mutagenesis for Cysteine Residue Introduction

Site-directed mutagenesis is a powerful technique used to introduce cysteine residues at specific, predetermined locations within a protein's amino acid sequence. frontiersin.orgnih.govyoutube.com This approach offers precise control over the labeling site, which is particularly advantageous for structure-function studies,󠁿 Fluorescence Resonance Energy Transfer (FRET) analysis, and the development of antibody-drug conjugates (ADCs) where the position of the label is critical. nih.gov

The process involves altering the gene that codes for the protein of interest to replace a codon for a different amino acid with a codon for cysteine. nih.govyoutube.com This modified gene is then expressed in a suitable host system, such as E. coli or mammalian cells, to produce the engineered protein containing the new cysteine residue. The newly introduced cysteine's thiol group then serves as a specific target for conjugation with this compound.

Key considerations for introducing cysteine residues via site-directed mutagenesis include:

Structural Impact: The chosen mutation site should not disrupt the protein's native three-dimensional structure or its biological activity. Computational modeling can be employed to predict the potential effects of a cysteine substitution.

Solvent Accessibility: The newly introduced cysteine residue should be located on the protein's surface and be accessible to the solvent to ensure that the this compound, can readily react with its thiol group.

Disulfide Bond Formation: Care must be taken to avoid introducing a cysteine residue in a location where it might form an unwanted disulfide bond with another cysteine, which would render it unavailable for labeling. frontiersin.org

Chemical Reduction of Disulfide Bonds for Thiol Group Exposure

Many proteins, particularly those that are secreted or exist in extracellular environments, contain cysteine residues that are paired up in disulfide bonds. libretexts.orglibretexts.org These disulfide bonds play a crucial role in stabilizing the protein's tertiary and quaternary structures. tocris.com However, the sulfur atoms in a disulfide bond are not available for reaction with maleimides. biosyn.comlumiprobe.com Therefore, to label these cysteine residues with this compound, the disulfide bonds must first be cleaved, or reduced, to regenerate the free thiol groups. nih.gov

This is typically achieved through the use of chemical reducing agents. The choice of reducing agent is critical and depends on the specific protein and the desired experimental conditions. Common reducing agents include:

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): TCEP is a popular choice because it is a potent, odorless, and stable reducing agent that is effective over a wide pH range. thermofisher.com It is also selective for disulfide bonds and does not interfere with the subsequent maleimide conjugation reaction. tocris.com

Dithiothreitol (B142953) (DTT): DTT is another widely used reducing agent. libretexts.org However, it contains thiol groups itself and must be removed from the protein solution before the addition of this compound, to prevent it from reacting with the dye. tocris.com This removal is typically accomplished through dialysis or size-exclusion chromatography.

β-Mercaptoethanol (BME): BME is also an effective reducing agent but has a strong, unpleasant odor and, like DTT, must be removed prior to the conjugation step. libretexts.orgthermofisher.com

The reduction of disulfide bonds is a critical step that directly impacts the efficiency of labeling. Incomplete reduction will result in a lower degree of labeling, while overly harsh reduction conditions could potentially denature the protein. Therefore, the concentration of the reducing agent and the incubation time and temperature should be carefully optimized for each specific biomolecule.

Optimization of Reaction Conditions for Efficient this compound Labeling

Achieving a high yield and specificity in the labeling of biomolecules with this compound, requires careful optimization of the reaction conditions. The key parameters that influence the efficiency and outcome of the conjugation reaction are the pH and buffer system, the stoichiometry of the reactants and the reaction time, and the temperature.

Stoichiometric Considerations and Reaction Time Optimization for Desired Labeling Ratios

The molar ratio of this compound, to the target biomolecule is a key determinant of the final degree of labeling. To achieve a high labeling efficiency, a molar excess of the maleimide dye is typically used. tocris.comresearchgate.net The optimal ratio can vary depending on the specific protein and the number of available cysteine residues. For proteins with a single cysteine, a 10- to 20-fold molar excess of the dye is often a good starting point. tocris.com For proteins with multiple cysteines, the ratio may need to be adjusted to achieve the desired level of labeling.

The reaction time is another important parameter that needs to be optimized. The conjugation reaction is generally rapid, with significant labeling often observed within the first hour. uu.nl However, allowing the reaction to proceed for a longer duration, such as overnight at 4°C or for a few hours at room temperature, can help to ensure complete labeling. biosyn.comlumiprobe.comthermofisher.com

It is important to monitor the progress of the labeling reaction over time to determine the optimal reaction duration. This can be done using techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry. Prolonged reaction times, especially at higher pH and temperature, can increase the risk of side reactions and degradation of the conjugate.

BiomoleculeMolar Ratio (Dye:Biomolecule)Reaction TimeTemperatureReference
Peptide (cRGDfK)2:130 minRoom Temperature uu.nl
Nanobody (11A4)5:12 hRoom Temperature uu.nl
General Protein10:1 - 20:12 h to overnight4°C or Room Temperature tocris.com

Temperature Effects on Conjugation Yield and Conjugate Stability

The temperature at which the conjugation reaction is carried out can influence both the reaction rate and the stability of the resulting conjugate. Generally, increasing the temperature will increase the rate of the reaction. However, higher temperatures can also promote side reactions and may lead to the degradation of the biomolecule or the this compound.

For many applications, the conjugation reaction is conveniently carried out at room temperature (approximately 20-25°C). biosyn.comuu.nl This provides a good balance between a reasonable reaction rate and the stability of the reactants. Alternatively, the reaction can be performed at 4°C, which can help to minimize protein degradation and side reactions, although the reaction will proceed more slowly. lumiprobe.comthermofisher.com

The stability of the formed thioether bond between the FAM maleimide and the cysteine residue is also a consideration. While generally stable, this bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. nih.gov This process can be influenced by temperature, with higher temperatures potentially accelerating the rate of deconjugation. nih.govresearchgate.net Therefore, for applications requiring long-term stability, it is important to consider the storage conditions of the final conjugate, with lower temperatures generally being preferred. nih.govresearchgate.net

TemperatureEffect on Reaction RateEffect on Stability
4°CSlowerIncreased stability of reactants and conjugate. lumiprobe.comthermofisher.com
Room Temperature (20-25°C)FasterGenerally a good compromise for many proteins. biosyn.comuu.nl
> 37°CSignificantly FasterIncreased risk of protein denaturation, side reactions, and conjugate instability. nih.govresearchgate.net

Purification and Characterization of this compound Conjugates

Following the conjugation of this compound to a biomolecule, a critical step is the purification of the resulting conjugate to remove any unreacted fluorescent dye and byproducts. Subsequently, the purified conjugate must be thoroughly characterized to confirm the efficacy of the labeling reaction and to ensure the integrity of the biomolecule has been maintained.

Chromatographic and Filtration Techniques for Removal of Unreacted Reagent and Byproducts

The removal of unconjugated this compound is crucial for accurate downstream applications, as free dye can lead to non-specific signals and interfere with quantification. Several techniques are commonly employed for this purpose, each with its own advantages and limitations.

Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. aatbio.com The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the FAM-labeled protein, are excluded from the pores and elute first, while smaller molecules, like the unreacted FAM maleimide, enter the pores and have a longer retention time. This method is gentle and preserves the native structure of the protein. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying labeled peptides. nih.gov

Spin Columns and Centrifugal Filtration: These methods utilize a membrane with a specific molecular weight cutoff (MWCO) to separate the larger conjugate from the smaller, unreacted dye. The sample is placed in the device and centrifuged, forcing the smaller molecules through the membrane while retaining the larger conjugate. nih.gov This is a rapid method suitable for small sample volumes. neurips.cc

Technique Principle of Separation Primary Application for FAM Maleimide Conjugates Key Advantages Considerations
Size-Exclusion Chromatography (SEC)Molecular sizeRemoval of unreacted dye from proteins and other large biomolecules.Gentle, preserves protein integrity.Potential for sample dilution.
Hydrophobic Interaction Chromatography (HIC)HydrophobicitySeparation of labeled from unlabeled proteins; removal of aggregates.Can resolve species with different degrees of labeling.Requires optimization of salt concentrations.
Reverse-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution purification of labeled peptides.High purity achievable.Can denature proteins.
Spin Columns / Centrifugal FiltrationMolecular weight cutoffRapid removal of unreacted dye for small-scale preparations.Fast and convenient.Potential for protein loss due to membrane adsorption.

Spectroscopic and Electrophoretic Approaches for Confirmation of Labeling Efficacy and Conjugate Integrity

Once purified, the this compound conjugate must be characterized to determine the degree of labeling and to verify that the labeling process has not compromised the biomolecule.

UV-Visible Spectroscopy: This is a fundamental technique used to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. The absorbance of the conjugate is measured at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the FAM dye (approximately 494 nm). thermofisher.com The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm. researchgate.net

Parameter Wavelength (nm) Molar Extinction Coefficient (ε)
Protein (Typical)280Varies by protein
This compound~494~75,000 M⁻¹cm⁻¹

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. nih.gov When a protein is labeled with FAM maleimide, its molecular weight increases. This can often be observed as a slight upward shift in the band position on the gel compared to the unlabeled protein. nih.gov The fluorescence of the FAM dye can also be directly visualized in the gel using a fluorescence imager, confirming that the dye is associated with the protein band. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for an accurate determination of the number of attached dye molecules. nih.gov By analyzing peptide fragments after proteolytic digestion, MS can also be used to identify the specific cysteine residues that have been labeled.

Strategies for Preventing Fluorophore Self-Quenching in Labeled Constructs

Fluorescein (B123965), the core structure of FAM, is susceptible to self-quenching at high concentrations or when multiple fluorophores are in close proximity. This phenomenon can lead to a decrease in the fluorescence quantum yield and limit the sensitivity of detection. acs.org

Utilization of Spacer Arms and Internal Labeling Positions

Spacer Arms: The this compound molecule itself has a rigid structure. The introduction of flexible spacer arms between the fluorophore and the maleimide reactive group can increase the distance between adjacent dye molecules on the surface of a protein, thereby reducing the likelihood of self-quenching. The optimal length and chemical nature of the spacer arm can be critical in maximizing fluorescence output.

Internal Labeling Positions: Site-directed mutagenesis can be used to introduce cysteine residues at specific internal locations within a protein. researchgate.net Labeling these internal sites can physically separate the FAM molecules, preventing their close interaction and subsequent quenching. This approach offers precise control over the placement of the fluorophore.

Strategy Mechanism Key Research Findings
Spacer Arms Increases the physical distance between conjugated fluorophores.The use of linkers can reduce FRET-based self-quenching by preventing dye aggregation.
Internal Labeling Site-specific placement of fluorophores within the protein structure to ensure separation.Cysteine mutagenesis allows for precise control of fluorophore location, minimizing interactions. researchgate.net
Optimized Labeling Density Controls the average number of fluorophores per biomolecule to minimize proximity-induced quenching.Over-labeling can lead to a decrease in fluorescence intensity due to quenching. The optimal dye-to-protein ratio must be determined experimentally. thermofisher.com

Diverse Applications of Fam Maleimide, 6 Isomer in Contemporary Academic Research

Protein and Enzyme Labeling for Functional Characterization and Interaction Studies

The specific reactivity of FAM maleimide (B117702), 6-isomer with cysteine residues makes it an invaluable reagent for protein and enzyme research. rsc.org Cysteine is a relatively rare amino acid, allowing for site-specific labeling by either targeting native cysteines or introducing them at desired locations through site-directed mutagenesis. nih.gov This targeted labeling provides a fluorescent handle to study protein function without the significant steric hindrance that larger labels, like fluorescent proteins, might cause. rsc.org

Probing Protein Conformation and Dynamics

Fluorescence spectroscopy is a highly sensitive tool for investigating the conformational changes that are central to protein function. glpbio.commdpi.com By covalently attaching FAM maleimide, 6-isomer to a specific cysteine residue, researchers can monitor changes in the local environment of the fluorophore. Protein folding, unfolding, or binding-induced conformational shifts can alter the fluorescence properties of the attached FAM dye, such as its intensity, lifetime, and polarization. mdpi.com These changes provide real-time insights into the structural dynamics of the protein. glpbio.commedchemexpress.com For instance, the fluorescence of a probe can be quenched or enhanced depending on its proximity to other residues, its solvent exposure, or the polarity of its microenvironment. glpbio.com This approach has been instrumental in studying the dynamic movements of complex membrane proteins, such as ion channels and receptors, where conformational changes are directly linked to their physiological roles. glpbio.commedchemexpress.com

Tracking Enzyme Substrate Interactions and Reaction Pathways

Understanding the kinetics and mechanisms of enzyme activity is fundamental to biochemistry. nih.gov this compound can be used to label an enzyme, often at a site that is sensitive to substrate binding or catalytic turnover. The resulting fluorescence signal can be monitored continuously to provide real-time kinetic data. nih.govprotocols.io For example, if substrate binding induces a conformational change that alters the environment of the FAM label, the resulting change in fluorescence can be used to measure binding affinity and kinetics. nih.govstratech.co.uk In more advanced applications like dual-color fluorescence cross-correlation spectroscopy, an enzyme labeled with one fluorophore can be studied as it interacts with a substrate labeled with another, allowing for precise measurement of reaction rates even at very low, picomolar concentrations. protocols.io These fluorescence-based assays are highly sensitive, require small amounts of enzyme, and can be adapted for high-throughput screening of potential inhibitors or activators. nih.gov

Development of Fluorescently Tagged Antibodies and Ligands for Immunochemical Research

Fluorescently labeled antibodies and ligands are essential tools for a wide range of immunochemical techniques, including flow cytometry, fluorescence microscopy, and immunoassays. This compound can be used to create these probes by labeling proteins and other molecules. For antibodies, the disulfide bonds in the hinge region can be selectively reduced to expose free thiol groups, which can then be specifically labeled with FAM maleimide. This site-specific labeling ensures that the antigen-binding sites remain unobstructed. Similarly, ligands that are peptides or contain thiol groups can be directly conjugated with FAM maleimide. researchgate.net These fluorescently tagged molecules allow for the direct visualization of receptor localization on cell surfaces, tracking of receptor trafficking, and quantification of binding events in fluorescence-based assays. researchgate.net

Cellular and Subcellular Component Labeling for Imaging and Localization Research

This compound, is a versatile reagent for labeling and visualizing a wide array of cellular and subcellular components. lumiprobe.comlumiprobe.com Its utility stems from the specific reactivity of the maleimide group toward sulfhydryl groups found in the cysteine residues of proteins, which are integral components of most cellular structures. researchgate.net Once covalently attached, the bright and photostable fluorescence of the FAM moiety allows for high-resolution imaging and tracking of these structures within fixed or living cells using fluorescence microscopy. antibodies.comglpbio.com

The study of membrane proteins, including receptors, channels, and transporters, is crucial for understanding cellular communication and transport. cube-biotech.com Labeling these proteins with fluorescent probes like this compound, enables the direct visualization of their localization, trafficking, and dynamics within the plasma membrane. nih.gov The strategy typically involves engineering a cysteine residue at a specific, solvent-accessible site on the protein's extracellular or intracellular domain. mdpi.com Incubation of cells expressing this mutant protein with FAM maleimide results in site-specific labeling.

This approach has been instrumental in studying receptor internalization, lateral diffusion within the membrane, and the formation of receptor clusters in response to ligand binding. nih.gov By tracking the fluorescence of individual FAM-labeled proteins over time, researchers can obtain quantitative data on their movement and distribution. While some studies may use other maleimide-functionalized dyes, the principle remains the same, and FAM offers a well-characterized green-emitting fluorophore suitable for multiplexing with other colored probes. mdpi.com Advanced techniques, such as combining labeling with native nanodiscs, can help overcome challenges associated with labeling hydrophobic membrane proteins that are difficult to purify in detergents. mdpi.comnih.gov

The cytoskeleton, composed of actin microfilaments, microtubules, and intermediate filaments, provides structural support to the cell and is essential for cell motility, division, and intracellular transport. thermofisher.com Fluorescent labeling of cytoskeletal components is a cornerstone of cell biology research. FAM maleimide can be used to label purified cytoskeletal proteins like actin or tubulin in vitro. These labeled proteins can then be microinjected into living cells to study cytoskeletal dynamics, such as actin treadmilling or microtubule dynamic instability.

Alternatively, researchers can use thiol-reactive probes to label the native cytoskeleton in permeabilized cells. For example, myosin subfragments, which bind specifically to actin filaments, can be labeled with a fluorescent maleimide and used as a stain for F-actin. nih.gov While early studies used dyes like N-(7-dimethylamino-4-methylcoumarinyl) maleimide, the same principle applies to FAM maleimide, leveraging its bright green fluorescence for high-contrast imaging of the actin network. nih.gov Similarly, tubulin can be labeled to visualize the microtubule network, including the intricate structures of the mitotic spindle during cell division. thermofisher.combiotium.com

Understanding how proteins and other molecules are transported between different cellular compartments is fundamental to cell biology. By labeling a specific protein with FAM maleimide, its journey through the cell can be monitored using live-cell imaging. This method, often referred to as pulse-chase analysis, involves briefly exposing cells to the dye to label a cohort of the target protein and then tracking its movement over time.

This approach can be used to visualize endocytic pathways, the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, or the shuttling of proteins between the cytoplasm and the nucleus. The key requirement is a protein of interest with an accessible cysteine residue that can be specifically labeled. The resulting fluorescent signal allows for the colocalization of the labeled protein with specific organelle markers, confirming its location and tracking its transport route. Cell tracking kits and stains often utilize dyes that bind to proteins, allowing for the determination of a cell population's fate within a heterogeneous environment. biocompare.com

Development of Biosensors and Reporter Systems Utilizing this compound

The sensitivity of FAM's fluorescence to its local environment makes it an excellent reporter molecule for the development of biosensors. lumiprobe.comantibodies.com this compound, allows for the strategic incorporation of this fluorophore into biomolecules, creating probes that can detect specific analytes, enzymatic activities, or conformational changes. These biosensors often operate by translating a biological event into a measurable optical signal, such as a change in fluorescence intensity, lifetime, or polarization. nih.gov

The general principle involves designing a protein or peptide that undergoes a specific change—such as binding to a target molecule or being cleaved by an enzyme—and positioning a FAM maleimide label at a site where this change will alter the fluorophore's properties. For example, a binding event might move the FAM group into a pocket that quenches its fluorescence, providing a "turn-off" sensor. Conversely, an enzymatic cleavage could release a quenching group, leading to a "turn-on" signal. These systems are valuable in diagnostics, drug discovery, and for studying cellular signaling pathways. creativepegworks.comsemanticscholar.org

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale (typically 1-10 nm), making it ideal for studying molecular interactions in real-time. mdpi.com FRET is a non-radiative energy transfer process between two fluorophores: a "donor" and an "acceptor." nih.gov FAM is commonly used as a donor fluorophore in FRET pairs due to its high quantum yield. antibodies.comnih.gov

To create a FRET-based biosensor, FAM maleimide is used to label one molecule (e.g., a protein) at a specific cysteine residue, while a suitable acceptor dye (e.g., TAMRA or a cyanine (B1664457) dye) is attached to a second, interacting molecule. When the two molecules are apart, excitation of the FAM donor results in its characteristic green fluorescence. However, when the molecules interact and bring the donor and acceptor dyes into close proximity, the excited-state energy from the FAM donor is transferred to the acceptor. nih.govrsc.org This energy transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor. mdpi.com

The efficiency of FRET is inversely proportional to the sixth power of the distance between the dyes, making it an extremely sensitive "spectroscopic ruler." mdpi.com This principle is widely applied to study:

Protein-Protein Interactions: By labeling two potentially interacting proteins with a FRET donor/acceptor pair.

Conformational Changes: By labeling a single protein with a donor and acceptor at two different locations. A change in the protein's shape will alter the distance between the dyes and thus the FRET efficiency.

Enzyme Activity: By designing a peptide substrate with a FRET pair bracketing a cleavage site. Enzyme activity separates the pair, disrupting FRET and leading to a change in fluorescence.

Table 2: Properties of FAM as a FRET Donor
ParameterValueSignificance
Excitation Maximum (λex)~494 nmWavelength for efficient excitation of the donor. antibodies.com
Emission Maximum (λem)~520 nmPeak of the donor's fluorescence spectrum, which must overlap with the acceptor's absorption spectrum. antibodies.com
Quantum Yield (Φ)~0.9High quantum yield contributes to a larger Förster distance (R0), increasing the sensitivity of the FRET measurement. antibodies.com
Förster Distance (R0)~4.5 - 6.0 nmThe distance at which FRET efficiency is 50%; defines the effective range of the "spectroscopic ruler". nih.gov

Fluorescence Polarization-Based Binding Assays

Fluorescence Polarization (FP) is a powerful and versatile technique used to investigate molecular interactions in solution, particularly the binding of a small fluorescently labeled molecule to a larger, unlabeled one. nih.govnih.govnih.gov This method relies on the principle that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed in solution. nih.govceltarys.com Small, unbound molecules rotate rapidly, leading to significant depolarization of the emitted light. bmglabtech.com Conversely, when the fluorescent molecule binds to a larger molecule, its rotational motion is slowed, resulting in a higher degree of polarization in the emitted light. celtarys.combmglabtech.com This change in polarization provides a direct measure of the binding event. nih.gov

This compound, is a thiol-reactive derivative of the bright fluorophore fluorescein (B123965) (FAM). lumiprobe.comantibodies.comlumiprobe.com Its favorable spectral properties, including a high fluorescence quantum yield, make it an excellent choice for FP-based assays. antibodies.com In these assays, a biomolecule of interest, such as a peptide or protein containing a cysteine residue, is labeled with this compound. This fluorescently tagged molecule then serves as a tracer. When a potential binding partner is introduced, the formation of a larger complex can be monitored by the increase in fluorescence polarization.

A key application of this technique is in competitive binding assays to determine the binding affinities of unlabeled ligands. In this format, the assay measures the ability of a test compound to displace the FAM-labeled tracer from its binding site on the target molecule. A high-affinity unlabeled ligand will displace the tracer, leading to a decrease in the measured fluorescence polarization. This approach is widely used in drug discovery to screen for and characterize inhibitors of protein-protein or protein-ligand interactions. nih.govucsd.edu

Parameter Description Typical Application with this compound
Principle Measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.A peptide labeled with this compound is used as a tracer to monitor its binding to a target protein.
Signal Change An increase in polarization indicates binding; a decrease in a competitive assay indicates displacement.The binding of the FAM-labeled peptide to the protein results in a higher polarization signal.
Information Obtained Binding affinity (Kd), inhibition constants (Ki), and stoichiometry of interaction.Determining the dissociation constant (Kd) for the interaction between the FAM-labeled peptide and its binding partner.
Advantages Homogeneous (no separation steps), real-time measurements, and amenable to high-throughput screening.Rapid and quantitative analysis of a large number of potential inhibitors in a drug discovery campaign.

Activity-Based Probes for Enzyme Activity Profiling

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.gov These activity-based probes (ABPs) are designed to target the active sites of specific enzymes or enzyme classes. nih.gov this compound, can be incorporated into the design of ABPs to target enzymes with a reactive cysteine residue in their active site.

An ABP typically consists of three key components: a reactive group that covalently binds to the enzyme's active site, a linker, and a reporter tag, which can be a fluorophore like FAM. The maleimide group in this compound, serves as the reactive group, forming a stable thioether bond with the sulfhydryl group of a cysteine residue through a Michael addition reaction. nih.gov This covalent modification allows for the specific labeling of active enzymes.

The general workflow for using a FAM maleimide-based ABP for enzyme activity profiling involves incubating the probe with a biological sample, such as a cell lysate or even intact cells. The probe will covalently label its target enzymes. Following labeling, the proteins in the sample are separated by techniques like SDS-PAGE. The fluorescently tagged enzymes can then be visualized directly in-gel using a fluorescence scanner. This approach allows for the assessment of enzyme activity levels under different conditions, the identification of enzyme inhibitors, and the screening of enzyme selectivity. springernature.com

For instance, a study might involve treating cells with a potential enzyme inhibitor before incubating them with a FAM maleimide-based ABP. A decrease in the fluorescence signal corresponding to the target enzyme would indicate that the compound is an effective inhibitor. This methodology provides a powerful tool for functional proteomics and drug discovery, enabling the direct measurement of enzyme activity rather than just protein abundance. nih.gov

Component Function Role of this compound
Reactive Group Covalently modifies the active site of the target enzyme.The maleimide moiety specifically reacts with active site cysteine residues.
Linker Connects the reactive group to the reporter tag.A chemical structure that spaces the fluorophore from the reactive site.
Reporter Tag Enables detection and quantification of labeled enzymes.The FAM fluorophore provides a detectable fluorescent signal.

Integration into High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify potential new drugs. acs.orgnih.gov Fluorescence polarization assays are particularly well-suited for HTS due to their homogeneous format, sensitivity, and amenability to automation and miniaturization in 96-, 384-, or even 1536-well plate formats. nih.govenamine.net

The use of this compound, in developing FP-based HTS assays allows for the screening of compounds that modulate the interaction between a FAM-labeled probe and its target protein. nih.gov In a typical competitive binding HTS assay, a constant concentration of the target protein and the FAM-labeled tracer are mixed in the wells of a microplate. The library compounds are then added to each well. Compounds that bind to the target protein and displace the fluorescent tracer will cause a decrease in the fluorescence polarization signal. This allows for the rapid identification of "hits" from large compound collections. nih.gov

The robustness of FP assays is often characterized by the Z'-factor, a statistical parameter that assesses the quality of an HTS assay. Well-optimized FP assays can achieve high Z'-factors, indicating a large dynamic range and low data variability, which is crucial for reliable hit identification in HTS campaigns. nih.gov

Beyond primary screening, FP assays using probes like this compound, are also valuable for secondary screening and lead optimization. This includes determining the potency (e.g., IC50 values) of hit compounds, confirming their mechanism of action, and assessing their selectivity against related targets. nih.gov The integration of such fluorescence-based technologies into HTS workflows significantly accelerates the early stages of drug discovery, from initial hit finding to the development of promising lead candidates. nih.govenamine.net

HTS Stage Application of this compound FP Assay Example
Assay Development Optimization of assay conditions to ensure a robust and reproducible signal.Titrating the concentrations of the FAM-labeled peptide and target protein to achieve an optimal assay window.
Primary Screening Rapidly screening large compound libraries to identify initial "hits".A library of thousands of small molecules is tested for their ability to displace a FAM-labeled peptide from its receptor.
Secondary Screening/Hit Confirmation Validating the activity of hits from the primary screen and eliminating false positives.Re-testing positive hits from the primary screen in dose-response format to confirm their activity.
Lead Optimization Characterizing the potency and selectivity of validated hits and their analogs.Determining the IC50 values of a series of chemically related compounds to establish structure-activity relationships.

Advanced Research Considerations and Innovations with Fam Maleimide, 6 Isomer

Strategies for Minimizing Non-Specific Labeling and Enhancing Target Selectivity

The specificity of labeling is paramount in protein chemistry to ensure that functional analyses are accurate and reproducible. FAM maleimide (B117702), 6-isomer, targets the sulfhydryl groups of cysteine residues. lumiprobe.comnih.gov While this reaction is highly selective, non-specific labeling can occur, particularly at high concentrations of the labeling reagent or under non-optimal reaction conditions. Strategies to mitigate this include the use of blocking agents, quenching methodologies, and advanced protein engineering techniques.

To prevent the reaction of FAM maleimide with non-target molecules or with other reactive residues on the protein of interest, researchers employ blocking and quenching strategies.

Blocking Agents: Before the introduction of FAM maleimide, other thiol-reactive, non-fluorescent maleimides can be used to block accessible and highly reactive cysteine residues that are not the intended target. This is particularly useful when a protein has multiple cysteine residues, and only a specific one is of interest for labeling.

Reaction Quenching: After the labeling reaction has proceeded for the desired amount of time, any excess, unreacted FAM maleimide should be removed or quenched to prevent it from reacting non-specifically during subsequent purification and analysis steps. This is commonly achieved by adding a small molecule containing a free thiol group, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. thermofisher.com These quenching agents react rapidly with the remaining maleimide, rendering it non-reactive towards the protein. Another approach involves the use of water-soluble PEG-azides to quench trialkylphosphine reducing agents, which can also react with maleimides, thereby improving the efficiency of the primary labeling reaction. acs.orgnih.govresearchgate.net

StrategyReagent ExampleMechanism
Blocking N-ethylmaleimide (NEM)Covalently modifies accessible, non-target cysteine residues prior to the addition of the fluorescent maleimide.
Quenching Dithiothreitol (DTT)Reacts with excess maleimide to terminate the labeling reaction. thermofisher.com
Quenching β-mercaptoethanolSimilar to DTT, it scavenges unreacted maleimide. thermofisher.com
Quenching of Reducing Agents Water-soluble PEG-azidesReacts with trialkylphosphine reducing agents (e.g., TCEP) to prevent their interference with the maleimide labeling reaction. acs.orgnih.govresearchgate.net

Site-directed mutagenesis is a powerful tool for introducing single cysteine residues at specific, desired locations within a protein's structure. nih.gov This approach offers a high degree of control over the labeling process, ensuring that the FAM maleimide, 6-isomer attaches to a predetermined site. nih.gov This is particularly advantageous for several reasons:

Minimizing Functional Perturbation: By carefully selecting the labeling site, researchers can avoid regions critical for the protein's biological activity, such as active sites or binding interfaces.

Optimizing Reporter Function: The location of the fluorescent probe can be optimized to provide the most sensitive readout for the biological process being studied, for instance, by placing it in a region expected to undergo a conformational change.

Homogeneous Labeling: This method results in a homogeneously labeled protein population, with the fluorophore attached to the same site on every molecule, which is crucial for quantitative biophysical studies.

The combination of engineered cysteine labeling with robust blocking and quenching strategies provides a comprehensive toolkit for achieving highly specific and efficient labeling of biomacromolecules with this compound.

Impact of Labeling on Biomacromolecular Function and Biological Activity

The covalent attachment of a fluorophore like this compound to a biomacromolecule has the potential to alter its structure and function. acs.org Therefore, it is crucial to assess the impact of labeling on the biological activity of the protein under investigation.

The introduction of a relatively bulky and hydrophobic molecule like a fluorophore can induce local or even global conformational changes in a protein. researchgate.net Several biophysical techniques can be employed to assess these potential changes:

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to changes in the secondary structure of a protein. By comparing the CD spectra of the labeled and unlabeled protein, researchers can determine if the labeling has caused any significant alterations in the protein's alpha-helical or beta-sheet content.

Fluorescence Resonance Energy Transfer (FRET): If a protein is labeled with two different fluorophores, FRET can be used to measure distances between specific points on the protein. nih.gov A change in FRET efficiency after labeling with a single fluorophore at a different site can indicate a conformational change.

Mass Spectrometry-based techniques: Methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide detailed information about changes in protein conformation and dynamics by measuring the rate of deuterium (B1214612) uptake in different regions of the protein. youtube.com

For many applications, it is essential that the labeled protein retains its biological function. This is particularly important in studies of protein-protein interactions, enzyme kinetics, and receptor binding.

Binding Affinity Assays: Techniques such as surface plasmon resonance (SPR), bio-layer interferometry (BLI), and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity of the labeled protein to its interaction partners. researchgate.net A significant change in the dissociation constant (Kd) after labeling would indicate that the fluorophore is interfering with the binding interface. nih.gov

Enzymatic Activity Assays: If the protein of interest is an enzyme, its catalytic activity should be measured before and after labeling. Standard enzyme kinetic assays can be used to determine parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). A study on cellulase (B1617823) showed that while some maleimide-based bioconjugates exhibited a decrease in activity over time due to hydrolysis, others demonstrated retained or even enhanced activity. nih.gov

ParameterTechniquePurpose
Secondary Structure Circular Dichroism (CD) SpectroscopyTo detect changes in the overall secondary structure of the protein.
Conformational Dynamics Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)To probe changes in the local and global dynamics and solvent accessibility of the protein backbone. youtube.com
Binding Affinity Surface Plasmon Resonance (SPR)To quantify the association and dissociation rates of the labeled protein with its binding partner.
Enzymatic Activity Enzyme Kinetic AssaysTo measure the catalytic efficiency of the labeled enzyme.

Careful characterization of the labeled biomacromolecule is a critical step in ensuring the validity and reliability of experimental results.

Photophysical Considerations in Experimental Design and Data Interpretation

The photophysical properties of FAM (fluorescein) are central to its utility as a fluorescent probe and must be carefully considered during experimental design and data analysis to avoid artifacts and misinterpretations.

Key Photophysical Properties of 6-FAM:

PropertyValueReference
Absorption Maximum (λabs) ~495 nm wikipedia.org
Emission Maximum (λem) ~517 nm wikipedia.org
Extinction Coefficient ~83,000 cm⁻¹M⁻¹ aatbio.com
Fluorescence Quantum Yield ~0.93 lumiprobe.com

pH Sensitivity: One of the most critical properties of fluorescein (B123965) is its pH-dependent fluorescence. The fluorescence intensity of FAM decreases significantly at pH values below 7, as the molecule becomes protonated. idtdna.com Therefore, it is essential to maintain a stable and appropriate pH (typically 7.5-8.5) in the experimental buffer to ensure a consistent and maximal fluorescence signal. idtdna.com

Photobleaching: Like all fluorophores, FAM is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light. This can lead to a decrease in fluorescence signal over time and can be a significant issue in time-lapse microscopy experiments. To minimize photobleaching, it is advisable to use the lowest possible excitation intensity and exposure time, and to use antifade reagents in the imaging medium.

Environmental Sensitivity: The fluorescence quantum yield and lifetime of FAM can be influenced by its local environment. For example, the fluorescence of FAM can be quenched by certain amino acid residues, such as tryptophan, or by the binding of ligands. nih.gov This property can be exploited to probe conformational changes in proteins, but it can also be a confounding factor if not properly accounted for. nih.gov For instance, a decrease in fluorescence upon ligand binding could be misinterpreted as a change in protein concentration rather than a conformational change that brings a quenching group into proximity with the fluorophore. nih.gov

Careful consideration of these photophysical properties is essential for designing robust experiments and for the accurate interpretation of fluorescence data obtained using this compound.

Addressing Background Fluorescence and Autofluorescence in Complex Samples

In fluorescence-based applications, the ability to distinguish the specific signal from the labeled molecule of interest against background noise is paramount for accurate and reliable data. This is particularly challenging in complex biological samples, which often exhibit endogenous fluorescence, a phenomenon known as autofluorescence. fluorofinder.comevidentscientific.combliqphotonics.com Autofluorescence arises from various intrinsic biomolecules that naturally emit light upon excitation. evidentscientific.combliqphotonics.comwikipedia.org When using this compound, which has an excitation maximum around 492-494 nm and an emission maximum around 517-520 nm, overlap with the emission spectra of common autofluorescent species can obscure the desired signal. broadpharm.comantibodies.com

Key sources of autofluorescence in biological samples include:

Metabolites: Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins (like FAD) are major contributors to cellular autofluorescence. evidentscientific.comwikipedia.org NADH is typically excited by UV light (~340 nm) but has a broad emission that can extend into the green spectrum, while flavins are excited in the blue-green region (380-490 nm) and emit around 520-560 nm, directly overlapping with FAM's emission spectrum. evidentscientific.com

Structural Proteins: Extracellular matrix components such as collagen and elastin (B1584352) exhibit intrinsic fluorescence. fluorofinder.comwikipedia.org

Aging Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and is a well-known source of broad-spectrum autofluorescence that can be particularly problematic in tissues like the brain and retina. evidentscientific.comnih.govbiotium.com

Fixatives: Aldehyde fixatives like formalin and glutaraldehyde, commonly used in sample preparation, can generate fluorescent byproducts, further increasing background noise. fluorofinder.comvectorlabs.com

To mitigate the impact of background and autofluorescence, several strategies can be employed:

Mitigation StrategyDescriptionKey Considerations
Photobleaching The sample is exposed to intense light before labeling to selectively destroy endogenous fluorophores. nih.gov This method has been shown to effectively reduce background and lipofuscin fluorescence without affecting the signal from subsequently added fluorescent probes. nih.govThe effectiveness depends on the duration and intensity of light exposure. Higher intensity LEDs can reduce the required time. nih.gov
Chemical Quenching Reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin. bitesizebio.com However, some chemical quenchers can also reduce the specific signal from the fluorescent probe. nih.govCompatibility with the staining protocol is crucial. For instance, Sudan Black B can introduce its own fluorescence in the far-red channel, limiting multiplexing options. genetargetsolutions.com.au
Spectral Unmixing Advanced microscopy techniques and software can be used to distinguish the emission spectrum of FAM maleimide from the broader, often distinct, spectra of autofluorescent molecules. This allows for the computational removal of the background signal.Requires appropriate instrumentation and software. Can be a powerful tool when physical or chemical methods are not feasible.
Proper Controls Running an unlabeled control sample is the most direct way to assess the level and location of autofluorescence in an experiment. fluorofinder.comvectorlabs.com This control helps to set appropriate imaging parameters and confirms that the signal observed in labeled samples is specific.The unlabeled control should be processed and imaged under the exact same conditions as the experimental samples. bliqphotonics.com
Blocking and Washing Non-specific binding of the fluorescent probe to surfaces or other molecules is a major source of background fluorescence. biotium.comgenetargetsolutions.com.au Using blocking agents like Bovine Serum Albumin (BSA) and ensuring thorough washing steps can significantly reduce this non-specific signal. oni.bioThe choice of blocking agent should be compatible with the antibodies and probes being used. oni.bio Insufficient washing can lead to high background. oni.bio

Signal-to-Noise Ratio Optimization in Low-Abundance Target Detection

The signal-to-noise ratio (SNR) is a critical measure of image quality, representing the ratio of the true signal intensity to the level of background noise. portlandpress.com Maximizing SNR is especially crucial for the detection of low-abundance targets, where the specific fluorescence signal may be weak and easily lost in the background. nih.govnih.gov Optimizing SNR when using this compound involves a multi-faceted approach that addresses both the signal and noise components.

Strategies for Enhancing the Signal:

Choice of Fluorophore: While the subject is FAM maleimide, it's important to note that fluorophore choice is a key factor. Dyes with high quantum yields and extinction coefficients, like FAM, are generally preferred for their brightness. antibodies.comlumiprobe.com

Optimizing Probe Concentration: Titrating the concentration of the FAM maleimide conjugate is necessary to maximize the signal-to-background ratio. fluorofinder.com

Increasing Incident Light: While increasing the excitation laser power can boost the fluorescence signal, this is limited by fluorophore saturation and can accelerate photobleaching. evidentscientific.com

Strategies for Reducing Noise: Noise in fluorescence microscopy can be classified into several types, including photon shot noise (the statistical fluctuation of photon arrival at the detector), detector noise (dark current and readout noise), and background noise from autofluorescence and non-specific probe binding. portlandpress.complos.org

Optimization ParameterMethod of ImprovementImpact on SNR
Instrumentation Adding secondary excitation and emission filters can reduce excess background noise by blocking stray light, which has been shown to improve SNR by as much as 3-fold. plos.orgresearchgate.netReduces background noise, thereby increasing SNR.
Confocal Microscopy Reducing the detector pinhole (aperture) size excludes out-of-focus light and background noise. evidentscientific.com However, an excessively small pinhole will also reduce the desired signal. evidentscientific.com An optimal pinhole size exists that maximizes SNR. evidentscientific.comImproves image contrast and SNR by rejecting background.
Detector Choice Using cameras with high quantum efficiency (QE) and low intrinsic noise (e.g., cooled EMCCD cameras) ensures that a higher proportion of emitted photons are detected and converted into signal. portlandpress.comMaximizes the detected signal and minimizes detector-related noise.
Experimental Protocol Thorough blocking of non-specific binding sites using agents like BSA or serum prevents the FAM maleimide probe from adhering to unintended targets. biotium.comoni.bioReduces non-specific background signal.
Data Processing Image reconstruction algorithms, such as those used in structured light microscopy, can reassign photons from out-of-focus planes to improve the in-focus signal strength and reject background haze. nih.govComputationally improves both SNR and signal-to-background ratio (SBR). nih.gov

Computational and In Silico Approaches in this compound Probe Design and Application

In recent years, computational and in silico methods have become indispensable tools for accelerating the development and optimizing the application of fluorescent probes. nih.gov These approaches provide molecular-level insights that complement and guide experimental work, from designing new probes to predicting their performance in complex biological systems. nih.govrsc.org For this compound, computational modeling helps to understand the intricacies of its interaction with target biomolecules and to predict the outcomes of conjugation reactions.

Molecular Docking and Dynamics Simulations of Labeled Biomolecules

Attaching a fluorescent label like FAM maleimide to a protein can potentially alter its structure, dynamics, and function. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate these effects at an atomic level. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used for ligand-protein binding, its principles can be applied to understand the potential non-covalent interactions of the attached FAM fluorophore with the surface of the target protein. This can help identify if the dye is likely to sit in a binding pocket or other functionally important site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of biomolecules, modeling their movements and conformational changes over time. nih.govschroderlab.org By simulating a protein both with and without the covalently attached FAM maleimide label, researchers can:

Assess Structural Perturbations: Determine if the dye's presence induces significant changes in the protein's secondary or tertiary structure.

Probe Local Dynamics: Analyze the mobility and orientation of the FAM fluorophore relative to the protein. schroderlab.org This is crucial for interpreting data from techniques like fluorescence anisotropy, which measures the rotational motion of the dye. schroderlab.org

Evaluate Environmental Effects on the Fluorophore: MD simulations can reveal how the local microenvironment (e.g., polarity, solvent accessibility) around the dye affects its photophysical properties. researchgate.netmdpi.com For example, the simulation can show whether the FAM moiety is exposed to the aqueous solvent or tucked into a more hydrophobic pocket on the protein surface.

Validate Labeling Sites: Simulations can help rationalize why labeling at a specific cysteine residue results in a particular experimental outcome, such as a change in fluorescence intensity or lifetime.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While standard force fields exist for proteins, parameters for attached fluorophores like fluorescein must be carefully developed and incorporated to ensure the accuracy of the simulation. nih.gov

Predictive Modeling for Conjugation Efficiency and Probe Performance

Beyond understanding the behavior of the final conjugate, computational models can also predict the success of the labeling reaction itself and the likely performance of the resulting probe.

Predicting Conjugation Efficiency: The reaction between the maleimide group and a cysteine's thiol group is highly specific under controlled pH conditions (typically 6.5-7.5). axispharm.comlumiprobe.com However, not all cysteine residues on a protein are equally reactive. The efficiency of the conjugation is highly dependent on factors such as:

Solvent Accessibility: The cysteine residue must be accessible on the protein surface for the FAM maleimide molecule to reach it.

Local pKa: The nucleophilicity of the thiol group is dependent on its deprotonation to the thiolate anion, which is influenced by the local electrostatic environment.

Structure-based computational models can be developed to predict the reactivity of specific cysteine residues. nih.gov By analyzing the 3D structure of a target protein, these models can calculate the solvent-accessible surface area and predict the pKa of each cysteine, providing a quantitative forecast of which sites are most likely to be labeled efficiently. nih.gov This allows for the in silico screening of potential labeling sites before undertaking complex experiments, saving time and resources. nih.govresearchgate.net

Predicting Probe Performance: In silico design of fluorescent probes is a growing field that aims to predict the photophysical properties of a dye based on its chemical structure. rsc.orgresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to predict properties like absorption and emission spectra of the fluorophore when it is part of a larger system, such as a protein. youtube.com These predictive models can help in:

Designing Novel Probes: By modifying the core structure of fluorescein in silico, researchers can explore how changes would affect its brightness, photostability, or sensitivity to the local environment. researchgate.net

By integrating these computational approaches, researchers can move towards a more rational design of bioconjugation experiments, leading to more efficient labeling and the creation of fluorescent probes with optimized and predictable performance. nih.gov

Challenges, Limitations, and Future Trajectories in Fam Maleimide, 6 Isomer Research

Addressing Stability Issues of Conjugates in Complex Biological Matrices

A significant challenge in using FAM maleimide (B117702), 6-isomer, lies in the stability of the resulting bioconjugates, particularly within the complex environment of biological systems. The maleimide group reacts with sulfhydryl groups on molecules like cysteine to form a thioether bond. caymanchem.comthermofisher.com While this reaction is highly specific at a pH of 6.5-7.5, the resulting thiosuccinimide linkage can be unstable. thermofisher.comnih.gov

This instability can lead to a retro-Michael reaction, causing the conjugate to break apart. nih.gov This is particularly problematic in environments with high concentrations of other thiols, which can lead to thiol exchange and cleavage of the conjugate. prolynxinc.com Research has shown that the stability of these conjugates can be influenced by factors such as the specific cysteine residue labeled and the local protein environment. To address this, strategies are being developed to create more robust bioconjugates. One approach involves the hydrolysis of the thiosuccinimide ring, which stabilizes the linkage and prevents the reverse reaction. prolynxinc.com Additionally, novel maleimide derivatives are being designed to form more stable connections. nih.govrsc.org

Development of Advanced Purification and Characterization Tools for Labeled Biomolecules

The effective use of FAM maleimide-labeled biomolecules relies on the ability to accurately purify and characterize the resulting conjugates. It is crucial to remove any unreacted dye and to determine the degree of labeling, which is the number of dye molecules attached to each biomolecule. medchemexpress.com

Traditional purification methods like dialysis and size-exclusion chromatography are commonly used. thermofisher.com However, more advanced techniques are often necessary for complex samples or when a high degree of purity is required. High-performance liquid chromatography (HPLC) is a powerful tool for separating labeled from unlabeled molecules and for quantifying the degree of labeling. antibodies.com Mass spectrometry is another essential technique for confirming the identity and purity of the conjugate by providing precise molecular weight information. antibodies.com The development of more sensitive and high-throughput analytical methods is an ongoing area of research, aiming to provide more detailed characterization of labeled biomolecules.

Strategies for Enhancing Photostability and Quantum Yield of Fluorescein (B123965) Derivatives

Fluorescein and its derivatives, including FAM maleimide, are known for their high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence. aatbio.comrndsystems.com However, a significant drawback is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light. nih.govthermofisher.comfsu.edu This can limit their use in applications that require long-term imaging, such as time-lapse microscopy. fsu.edu

Several factors can influence the photostability of fluorescein, including the intensity of the excitation light and the local chemical environment. nih.govrsc.orgnih.gov Researchers are exploring various strategies to enhance the photostability and quantum yield of fluorescein derivatives. These include the development of antifade reagents that can be added to mounting media to reduce photobleaching. fsu.edu Additionally, chemical modifications to the fluorescein structure itself are being investigated to create more robust fluorophores. acs.orgosi.lv The goal is to develop dyes that maintain their brightness while being more resistant to photodegradation.

Exploration of Novel Bioconjugation Strategies Complementary to Maleimide Chemistry

While maleimide chemistry is a valuable tool, its limitations have spurred the exploration of alternative and complementary bioconjugation strategies. nih.gov "Click chemistry," a class of reactions that are rapid, specific, and high-yielding, has emerged as a powerful alternative. tebubio.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two popular click reactions used for bioconjugation. nih.govnih.gov These reactions offer a high degree of control and can be performed under mild, biocompatible conditions. rsc.org

Other strategies include those that target different functional groups on biomolecules. For example, reagents that react with primary amines, such as N-hydroxysuccinimide (NHS) esters, provide an alternative to thiol-reactive chemistry. biotium.comthermofisher.com The development of orthogonal bioconjugation methods, which allow for the specific labeling of multiple sites on a single biomolecule with different probes, is also an active area of research. rsc.org These novel strategies provide researchers with a broader toolkit for creating precisely modified biomolecules for a variety of applications.

Expansion into Emerging Fields: Single-Molecule Studies and In Vivo Probe Development for Basic Research

The unique properties of fluorescent probes like FAM maleimide, 6-isomer, are enabling their expansion into cutting-edge research areas such as single-molecule studies and in vivo imaging. nih.govresearchgate.net Single-molecule fluorescence techniques allow scientists to observe the behavior of individual molecules, providing insights that are often obscured in ensemble measurements. The brightness of FAM makes it a suitable dye for these highly sensitive experiments. lumiprobe.com

In vivo imaging, the visualization of biological processes within a living organism, is another rapidly growing field. nih.gov Fluorescent probes that can be used in living animals are essential for studying disease progression and the effects of potential therapies. nih.govspiedigitallibrary.org While fluorescein itself has been used in clinical applications, there is a push to develop next-generation probes with improved properties for in vivo use, such as near-infrared (NIR) emission, which allows for deeper tissue penetration and reduced background fluorescence. nih.govrsc.org The development of fluorogen-activating proteins (FAPs), which bind to specific small-molecule fluorogens and enhance their fluorescence, is another promising avenue for creating highly specific in vivo probes. acs.org

Standardization and Reproducibility in this compound Based Research

Ensuring the standardization and reproducibility of research that utilizes this compound, and other fluorescent probes is critical for the reliability and comparability of experimental results. molbiolcell.orgharvard.edunih.gov A lack of consistency in experimental design, data acquisition, and analysis can lead to conflicting findings and hinder scientific progress. harvard.edu

Several factors can contribute to a lack of reproducibility in fluorescence microscopy, including variations in sample preparation, imaging parameters, and data analysis methods. bioimagingguide.org To address this, there is a growing emphasis on the importance of reporting detailed experimental protocols and metadata. nih.govharvard.edu This includes specifying the exact dye isomer used, the labeling conditions, the purification methods, and the imaging setup. The development of standardized reference materials and protocols can also help to improve the consistency of fluorescence-based measurements across different laboratories. molbiolcell.org

Consideration of Alternative Fluorescent Labels with Improved Properties for Specific Research Needs

While this compound, is a versatile and widely used fluorescent probe, a variety of alternative labels with improved properties are available for specific research applications. lumiprobe.comlubio.ch For instance, some applications may benefit from dyes with greater photostability, higher quantum yields in specific environments, or different spectral properties.

Several classes of fluorescent dyes offer potential advantages over fluorescein. Borondipyrromethene (BDP) dyes, for example, are known for their high photostability and brightness. lumiprobe.com Rhodamine derivatives, such as ROX, offer emission in the red part of the spectrum, which can be useful for multicolor imaging experiments. biotium.com For applications requiring even longer wavelength emission, near-infrared (NIR) dyes are becoming increasingly popular due to their ability to penetrate tissue more deeply. nih.govrsc.org The selection of the most appropriate fluorescent label ultimately depends on the specific requirements of the experiment, including the biological system being studied, the imaging modality being used, and the desired spectral properties. osi.lvjove.com

Q & A

Basic Research Questions

Q. How do I determine the optimal molar ratio for conjugating FAM maleimide, 6-isomer to thiol-containing proteins?

  • Methodological Approach : Perform a titration experiment by varying the dye-to-protein molar ratio (e.g., 1:1 to 10:1). Monitor conjugation efficiency using SDS-PAGE with fluorescence detection or size-exclusion chromatography coupled with absorbance at 492 nm (FAM’s excitation peak). Excess unreacted dye can be removed via dialysis or centrifugal filtration. Validate labeling efficiency using mass spectrometry or fluorescence quantification (e.g., molar extinction coefficient of 74,000 cm⁻¹M⁻¹ at 492 nm) .

Q. What are the critical storage and handling conditions to maintain this compound stability?

  • Protocol Recommendations : Store lyophilized dye at -20°C in a desiccated, light-protected environment. Reconstitute in anhydrous DMSO or buffer (pH 6.5–7.5) immediately before use. Avoid repeated freeze-thaw cycles, as maleimide groups hydrolyze in aqueous solutions, reducing reactivity. Confirm dye integrity via HPLC or TLC if storage exceeds 6 months .

Q. How can I design a controlled experiment to validate FAM maleimide labeling specificity for cysteine residues?

  • Experimental Design :

Treat samples with and without a thiol-blocking agent (e.g., N-ethylmaleimide) prior to labeling.

Compare fluorescence intensity via fluorometry or microscopy.

Use a cysteine-free protein mutant as a negative control.
Fluorescence reduction in blocked or mutant samples confirms specificity .

Advanced Research Questions

Q. How do I resolve discrepancies in fluorescence quenching when using this compound across different buffer systems?

  • Analytical Workflow :

Characterize buffer components (e.g., Tris, HEPES) for pH-dependent effects (FAM’s quantum yield drops below pH 6).

Test for interfering thiols (e.g., β-mercaptoethanol) or metal ions that may oxidize maleimide.

Use time-resolved fluorescence spectroscopy to assess photobleaching kinetics under varying conditions.
Reference the dye’s quantum yield (0.93) and CF260/CF280 ratios to normalize data .

Q. What computational or experimental approaches can predict FAM maleimide’s compatibility with FRET-based assays in live-cell imaging?

  • Methodology :

Calculate Förster distance (R₀) using FAM’s emission spectrum (517 nm) and acceptor dye properties.

Validate FRET efficiency in vitro using purified donor-acceptor pairs.

Optimize cell-permeabilization protocols to minimize cytoplasmic thiol interference.
Confocal microscopy with acceptor photobleaching controls is recommended .

Q. How can I address conflicting reports on FAM maleimide’s photostability in long-term tracking studies?

  • Troubleshooting Framework :

Compare illumination intensity and exposure times across studies.

Incorporate antifade agents (e.g., ascorbic acid) or oxygen-scavenging systems.

Use single-molecule tracking to differentiate photobleaching from dye-protein dissociation.
Cross-reference fluorescence decay curves with published data using standardized instrumentation .

Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in FAM maleimide labeling efficiency?

  • Approach : Perform ANOVA or Student’s t-tests on fluorescence intensity data from multiple dye batches. Normalize results using internal standards (e.g., free dye controls). Batch variability >10% may indicate inconsistent isomer purity (ensure ≥95% purity via HPLC certification) .

Q. How do I differentiate between maleimide hydrolysis and protein aggregation in anomalous SDS-PAGE results?

  • Diagnostic Steps :

Run samples under reducing vs. non-reducing conditions.

Compare fluorescence in gel bands vs. supernatant post-centrifugation.

Use dynamic light scattering (DLS) to detect aggregates.
Hydrolysis products lack fluorescence, while aggregates retain dye .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.